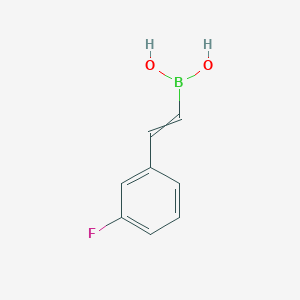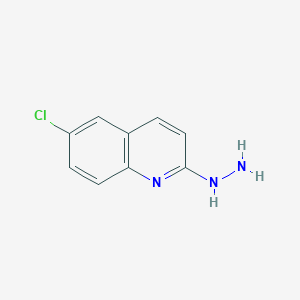![molecular formula C17H25BrN2O2 B12442495 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine CAS No. 887587-63-5](/img/structure/B12442495.png)
1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a brominated phenyl group, and a Boc (tert-butoxycarbonyl) protecting group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Brominated Phenyl Group: The brominated phenyl group is introduced through a nucleophilic substitution reaction, where a brominated phenylamine reacts with a suitable piperidine derivative.
Protection with Boc Group: The final step involves the protection of the amine group with a Boc group, which is achieved using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenyl group to other functional groups, such as amines or alcohols.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.
作用機序
The mechanism of action of 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The brominated phenyl group and piperidine ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The Boc group provides stability and protection during chemical reactions, ensuring the compound’s integrity until it reaches its target site.
類似化合物との比較
- 1-Boc-2-[(3-chloro-phenylamino)-methyl]-piperidine
- 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine
- 1-Boc-2-[(3-iodo-phenylamino)-methyl]-piperidine
Comparison: 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
特性
CAS番号 |
887587-63-5 |
|---|---|
分子式 |
C17H25BrN2O2 |
分子量 |
369.3 g/mol |
IUPAC名 |
tert-butyl 2-[(3-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-5-4-9-15(20)12-19-14-8-6-7-13(18)11-14/h6-8,11,15,19H,4-5,9-10,12H2,1-3H3 |
InChIキー |
CRQSYKAYDAEWFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



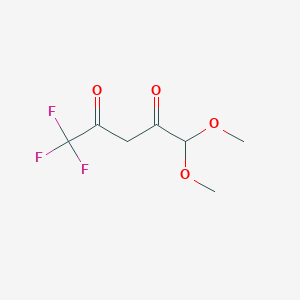

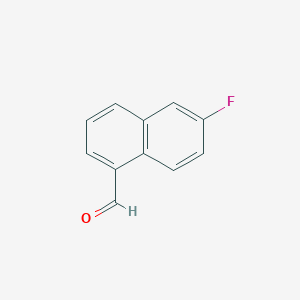
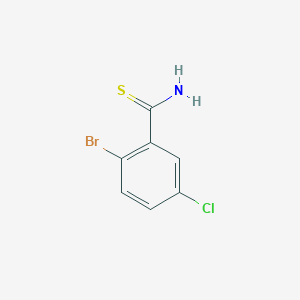

![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
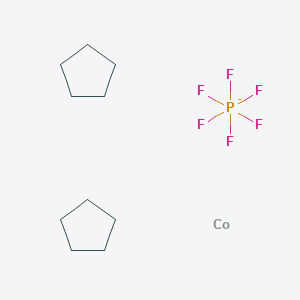
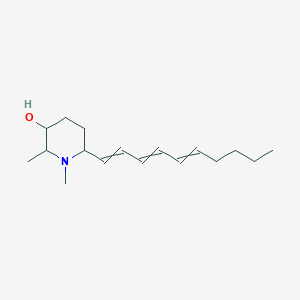
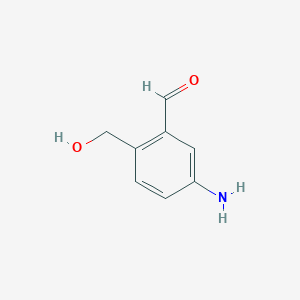
![3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B12442484.png)
